4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-2-3-16-30-20-10-6-18(7-11-20)23(29)25-14-15-27-22(28)13-12-21(26-27)17-4-8-19(24)9-5-17/h4-13H,2-3,14-16H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTKJAKXDCLTRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound with a complex structure that includes a butoxy group, a benzamide moiety, and a pyridazinone derivative. This unique composition suggests potential therapeutic applications, particularly in the field of medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is , and it has a molecular weight of 409.5 g/mol. The presence of the fluorophenyl group is particularly noteworthy as it may enhance the compound's binding affinity to biological targets, improving its pharmacological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 921850-54-6 |
The biological activity of 4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is primarily attributed to its interaction with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes linked to various disease processes, including cancer.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, altering cellular signaling pathways.
The mechanism is still under investigation, but preliminary studies suggest that the compound may modulate cellular processes involved in proliferation and apoptosis.
Biological Activity Studies
Research has indicated that compounds similar to 4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibit a range of biological activities:
- Anticancer Properties : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. It has been suggested that its structural components allow for selective targeting of cancerous cells.
- Neuroprotective Effects : Some derivatives have demonstrated potential in treating neurodegenerative diseases by inhibiting enzymes like butyrylcholinesterase (BuChE), which is linked to Alzheimer's disease.
Case Studies
A recent study explored the effectiveness of pyridazinone derivatives in modulating myc oncogene activity, which is crucial in cancer development. The findings indicated that these compounds could significantly reduce cell proliferation in myc-overexpressing cells, highlighting their potential as anticancer agents .
Another investigation focused on the selectivity of similar compounds against BuChE and acetylcholinesterase (AChE). Results showed that certain derivatives exhibited high selectivity toward BuChE with IC50 values ranging from 5.07 µM to 81.16 µM, indicating their potential for developing new treatments for Alzheimer's disease .
Comparative Analysis with Related Compounds
To better understand the unique properties of 4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, a comparison with related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-methoxy-N-{2-[3-(4-fluorophenyl)-6-oxo-pyridazin-1-yl]ethyl}benzamide | Methoxy group instead of butoxy | Analgesic and anti-inflammatory |
| N-(4-chlorophenyl)-2-(pyridazinone) | Lacks benzamide structure | Antidepressant properties |
| 3-methyl-N-{2-[3-(phenyl)-5-oxo-pyridazine]} | Methyl substitution on pyridazine | Potential anti-cancer activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide are compared below with key analogs:
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Findings:
Structural Variations and Activity: The 4-fluorophenyl group in the target compound is analogous to substituents in (S)-17b and 6g. Fluorine atoms often enhance binding affinity via electronegativity and metabolic stability .
Biological Targets: (S)-17b demonstrates potent HDAC inhibition and in vivo antitumor efficacy in xenograft models, attributed to its dimethylaminomethylphenyl group, which may facilitate enzyme interaction .
Pharmacokinetics and Safety :
- (S)-17b exhibits favorable pharmacokinetics in rodents and low hERG channel inhibition (IC₅₀ = 34.6 μM), reducing cardiac toxicity risks . The target compound’s butoxy group may further improve metabolic stability but requires empirical validation.
- Compounds like 6g and 5a highlight the role of piperazine and sulfonamide groups in modulating solubility and target engagement, though their biological data remain less characterized .
Synthetic Feasibility :
- The target compound’s synthesis likely parallels methods for benzyloxy pyridazines (e.g., nucleophilic substitution under basic conditions) , though the butoxy chain may necessitate optimized coupling steps.
Limitations and Gaps:
- Direct biological data (e.g., IC₅₀, in vivo efficacy) for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
- The impact of the ethyl spacer between the benzamide and pyridazinone moieties on conformation and activity remains unclear compared to methyl or longer spacers in other derivatives.
Q & A
Q. Basic
- NMR (1H/13C) : Confirm substituent positions (e.g., 4-fluorophenyl vs. regioisomers) and amide bond formation .
- HPLC-MS : Detect impurities (<0.5%) and verify molecular weight (expected MW: ~437 g/mol) .
- XRPD : Assess crystallinity, especially for polymorph screening during formulation .
What computational methods predict this compound’s interaction with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to hypothesized targets (e.g., kinases or GPCRs) .
- MD Simulations : Evaluate stability of ligand-target complexes over 100+ ns to identify critical binding residues .
- QSAR Models : Correlate substituent effects (e.g., butoxy chain length) with activity trends from analogous benzamide derivatives .
How do structural modifications (e.g., substituents on the benzamide or pyridazinone) influence biological activity?
Q. Advanced
- Butoxy Group : Longer alkoxy chains (e.g., butoxy vs. ethoxy) enhance lipophilicity, improving membrane permeability but potentially reducing solubility .
- 4-Fluorophenyl Substitution : Fluorine’s electron-withdrawing effect increases metabolic stability and target affinity compared to methoxy analogs .
- Pyridazinone Oxidation State : The 6-oxo group is critical for hydrogen bonding with enzymatic targets (e.g., HDACs) .
How should researchers address contradictory solubility data reported in different solvents?
Q. Advanced
- Solvent Polarity Analysis : Compare solubility in DMSO (high) vs. aqueous buffers (low) using shake-flask methods .
- pH-Dependent Studies : Test solubility at physiological pH (7.4) and gastric pH (1.2) to guide formulation .
- Co-Solvent Screening : Identify excipients (e.g., PEG 400) that enhance solubility without destabilizing the compound .
What in vitro assays are recommended for preliminary toxicity profiling?
Q. Basic
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC50 > 50 µM suggests safety) .
- hERG Inhibition : Patch-clamp assays to assess cardiac risk .
- Ames Test : Screen for mutagenicity using TA98 and TA100 strains .
What strategies improve this compound’s bioavailability for in vivo studies?
Q. Advanced
- Salt Formation : Explore hydrochloride or sodium salts to enhance aqueous solubility .
- Prodrug Design : Mask the amide group with enzymatically cleavable moieties (e.g., ester prodrugs) .
- Lipid-Based Formulations : Self-emulsifying drug delivery systems (SEDDS) to bypass first-pass metabolism .
What is the hypothesized mechanism of action based on structural analogs?
Basic
The compound likely inhibits enzymes (e.g., HDACs or kinases) via:
- Pyridazinone Binding : Coordination with catalytic metal ions (e.g., Zn²⁺ in HDACs) .
- Benzamide Interaction : Hydrophobic pocket occupancy in target proteins, as seen in analogous HDAC inhibitors .
What challenges arise in scaling up synthesis, and how can they be mitigated?
Q. Advanced
- Reaction Exotherms : Optimize temperature control during amide coupling to prevent decomposition .
- Catalyst Cost : Replace Pd-based catalysts with cheaper alternatives (e.g., Ni) for pyridazinone functionalization .
- Purification at Scale : Switch from column chromatography to recrystallization or continuous flow methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
